molecular formula C15H15NO2 B2679779 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 1613051-39-0

3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No. B2679779
CAS RN: 1613051-39-0
M. Wt: 241.29
InChI Key: NXBJULFMODDSSF-CMDGGOBGSA-N
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Description

The compound “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches . The specific synthesis process for “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” is not found in the available resources.


Molecular Structure Analysis

The molecular structure of “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” involves a pyrrole ring system, which is a five-membered aromatic heterocycle .

Scientific Research Applications

Anticancer Properties

Pyrrole-containing compounds have been investigated for their potential as anticancer agents. Research suggests that derivatives of this scaffold exhibit activity against various cancer types, including leukemia, lymphoma, and myelofibrosis . Further studies could explore the specific mechanisms by which this compound inhibits cancer cell growth.

Antimicrobial Activity

Certain pyrrole analogs, including those related to our compound, have demonstrated antimicrobial potential. For instance, derivatives of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid may exhibit antibacterial and antifungal properties . Investigating their efficacy against specific pathogens could be valuable.

GATA Family Protein Inhibition

A related compound, pyrrothiogatain , acts as an inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, suppressing Th2 cell differentiation without impairing Th1 cell differentiation . Further exploration of this mechanism and its potential therapeutic applications is warranted.

Biologically Active Scaffold

The pyrrole ring system itself serves as a versatile scaffold for designing bioactive molecules. Researchers have combined it with other pharmacophores to create more potent compounds. Investigating the structure–activity relationships of pyrrole-containing analogs could reveal novel therapeutic targets .

Physicochemical Interactions and Formulations

Researchers have also explored physicochemical interactions involving pyrrole derivatives. These investigations include nano/microparticulates and topical formulations, especially against microbial infections . Understanding these interactions can guide drug development.

Cell-Specific Productivity Enhancement

In a different context, 2,5-dimethylpyrrole has been shown to enhance cell-specific productivity . Further studies could elucidate the underlying mechanisms and explore applications in bioprocess optimization.

Other Therapeutic Applications

While the above fields highlight key areas, it’s worth noting that pyrrole-containing compounds have been investigated for various other therapeutic applications, such as antipsychotic, β-adrenergic antagonist, and anxiolytic properties . These diverse activities underscore the compound’s potential.

Future Directions

Pyrrole derivatives are considered a potential source of biologically active compounds and are found in many natural products . They have diverse therapeutic response profiles, and researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJULFMODDSSF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid

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